molecular formula C27H19NO5 B12117586 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B12117586
M. Wt: 437.4 g/mol
InChI Key: XELSQRYVFXHJRX-UHFFFAOYSA-N
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Description

5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the furo[3,4-c]pyrrole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and a furan derivative.

    Spiro connection formation: The spiro connection is formed by reacting the furo[3,4-c]pyrrole intermediate with an indene derivative under specific conditions, such as the presence of a strong base or a catalyst.

    Final product formation:

Chemical Reactions Analysis

5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity and properties.

    Biology: The compound can be used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound for drug development.

    Industry: The compound may have applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone include other spiro compounds with different substituents or ring structures. Some examples are:

    Spiro[indene-1,2’-pyrrole] derivatives: These compounds have a similar spiro connection but with different substituents on the indene or pyrrole rings.

    Furo[3,4-c]pyrrole derivatives: These compounds share the furo[3,4-c]pyrrole core but lack the spiro connection to an indene ring.

    Spiro[furan-2,3’-pyrrole] derivatives: These compounds have a spiro connection between a furan and a pyrrole ring, with various substituents.

The uniqueness of 5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific combination of rings and substituents, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C27H19NO5

Molecular Weight

437.4 g/mol

IUPAC Name

5-(3-methylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H19NO5/c1-15-8-7-11-17(14-15)28-25(31)20-21(26(28)32)27(33-22(20)16-9-3-2-4-10-16)23(29)18-12-5-6-13-19(18)24(27)30/h2-14,20-22H,1H3

InChI Key

XELSQRYVFXHJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6

Origin of Product

United States

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